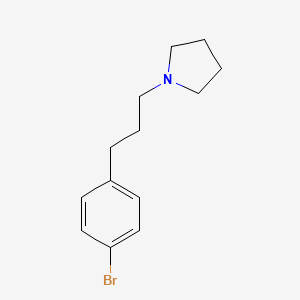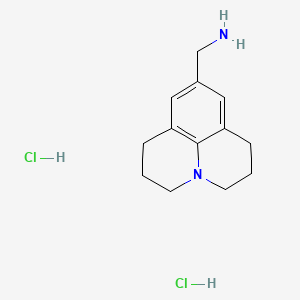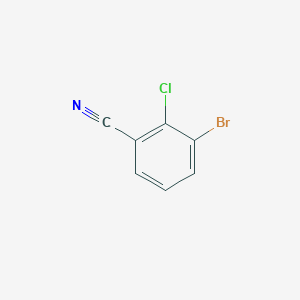
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known as MTPCT, is a synthetic compound that has been studied for its potential applications in organic synthesis, drug development, and biomedical research. MTPCT has been widely studied due to its unique chemical structure, which contains a trifluoromethyl group and a pyrazole ring. This compound has been found to be highly reactive and can be used in a variety of reactions, such as the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. Additionally, MTPCT has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Aplicaciones Científicas De Investigación
Trifluoromethylpyrazoles in Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds similar to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. The research indicates that the presence of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to the exploration of novel anti-inflammatory and antibacterial agents with enhanced action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives have shown promising results in anticancer research. The synthesis of various pyrazoline derivatives has been pursued to evaluate their biological effects, particularly against cancer. The review of pyrazoline derivatives' patent literature highlights their significant impact on anticancer activity, suggesting a bright future for research in this area (Ray et al., 2022).
Pyrazoles as Medicinal Scaffolds
Methyl substituted pyrazoles, a category that includes this compound, have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. A detailed analysis of the synthetic approaches and medical significance of these compounds up to March 2021 has provided valuable insights for medicinal chemists aiming to generate new leads possessing the pyrazole nucleus with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Pyrazoline and Radical Scavenging
Chromones and their derivatives, related to the pyrazole structure, have been investigated for their antioxidant properties, which are crucial for neutralizing active oxygen and cutting off free radicals processes. These processes can delay or inhibit cell impairment, leading to various diseases. The antioxidant potential of these compounds is linked to their structural features, including the double bond and carbonyl group of the chromone nucleus (Yadav et al., 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 1-methyl-3-trifluoromethyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid, is known to target caspase-1 . Caspase-1 is a key enzyme in the inflammatory response and apoptosis (programmed cell death).
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential target, it could be involved in the regulation of inflammatory responses and apoptosis .
Result of Action
If it acts similarly to its structurally related compounds, it could potentially modulate inflammatory responses and induce apoptosis .
Análisis Bioquímico
Biochemical Properties
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group can act as a bioisostere, replacing other functional groups in biomolecules and altering their properties . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, it can activate certain enzymes by stabilizing their active forms . These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, potentially affecting its biochemical activity . Long-term studies have indicated that the compound can have sustained effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been identified, where the compound exhibits beneficial effects at specific concentrations but becomes harmful at higher levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can inhibit or activate key enzymes in these pathways, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular function and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression . Additionally, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRPXQBZZYMFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)


![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)






